1-Oleoyl-3-linoleoyl-rac-glycerol belongs to the class of diacylglycerols (DAGs), which are esters of glycerol with two fatty acid chains attached. [] DAGs play crucial roles in cellular signaling pathways and lipid metabolism. [] They are found in various natural sources, including vegetable oils, where they exist as mixtures of different molecular species. [] The "rac" designation signifies that the molecule is a racemic mixture, containing both enantiomers in equal proportions.
In terms of classification, rac 1-Oleoyl-3-linoleoylglycerol falls under the category of triacylglycerols (or triglycerides), specifically as a positional isomer due to the arrangement of its fatty acids on the glycerol molecule. It is also classified as a dietary fat due to its presence in food sources and its implications for human nutrition .
The synthesis of rac 1-Oleoyl-3-linoleoylglycerol can be accomplished through various methods, including:
The enzymatic route is preferred for its specificity and ability to produce structured lipids with desired properties. The reaction conditions typically include moderate temperatures (around 30°C) and can be performed in batch or continuous processes depending on the scale .
The molecular structure of rac 1-Oleoyl-3-linoleoylglycerol features a glycerol backbone with one oleoyl group attached at the first carbon position and one linoleoyl group at the third carbon position. The structure can be represented as follows:
CCCCCCCC\C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC\C=C/C\C=C/CCCCC
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18-[1]
.The accurate mass of rac 1-Oleoyl-3-linoleoylglycerol is recorded as 618.5223 g/mol .
rac 1-Oleoyl-3-linoleoylglycerol can undergo various chemical reactions typical for triacylglycerols:
The stability of rac 1-Oleoyl-3-linoleoylglycerol can be influenced by storage conditions such as temperature and exposure to light, which affects its susceptibility to oxidation .
In biological systems, rac 1-Oleoyl-3-linoleoylglycerol acts as an energy source and plays roles in cell membrane structure due to its fatty acid composition. It can influence lipid metabolism pathways and contribute to signaling mechanisms in various physiological processes.
Research indicates that dietary fats like rac 1-Oleoyl-3-linoleoylglycerol are crucial for maintaining healthy lipid profiles in humans, impacting cardiovascular health and metabolic functions .
rac 1-Oleoyl-3-linoleoylglycerol typically appears as an oily liquid at room temperature. Its physical properties include:
The compound exhibits properties typical of triacylglycerols:
rac 1-Oleoyl-3-linoleoylglycerol has several applications in scientific research:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7